N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE
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Overview
Description
N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE typically involves the reaction of 4-fluoroaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions may vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be essential to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen peroxide, other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Sulfoxides, sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(4-nitrobenzoyl)hydrazinecarbothioamide
- N-(4-bromophenyl)-2-(4-nitrobenzoyl)hydrazinecarbothioamide
- N-(4-methylphenyl)-2-(4-nitrobenzoyl)hydrazinecarbothioamide
Uniqueness
N-{[(4-FLUOROPHENYL)CARBAMOTHIOYL]AMINO}-4-NITROBENZAMIDE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
Molecular Formula |
C14H11FN4O3S |
---|---|
Molecular Weight |
334.33 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[(4-nitrobenzoyl)amino]thiourea |
InChI |
InChI=1S/C14H11FN4O3S/c15-10-3-5-11(6-4-10)16-14(23)18-17-13(20)9-1-7-12(8-2-9)19(21)22/h1-8H,(H,17,20)(H2,16,18,23) |
InChI Key |
KXANHAOUPIEWIB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NNC(=S)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=S)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
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